BenchChemオンラインストアへようこそ!

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol

Lipophilicity Drug-likeness ADME profiling

1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-15-8, molecular formula C₁₇H₁₄F₂N₂OS, MW 332.4 g/mol) is a 1,5-diarylimidazole-2-thione derivative belonging to the broader class of 4,5-diarylimidazole-2-thiones. The compound features a difluoromethoxy (-OCF₂H) substituent at the para-position of the N1-phenyl ring and a 4-methylphenyl (p-tolyl) group at the C5 position of the imidazole core.

Molecular Formula C17H14F2N2OS
Molecular Weight 332.4 g/mol
CAS No. 1105189-15-8
Cat. No. B1415688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
CAS1105189-15-8
Molecular FormulaC17H14F2N2OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C17H14F2N2OS/c1-11-2-4-12(5-3-11)15-10-20-17(23)21(15)13-6-8-14(9-7-13)22-16(18)19/h2-10,16H,1H3,(H,20,23)
InChIKeySXIGDGPFEPNDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-15-8): Physicochemical Profile and Structural Context for Procurement Evaluation


1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-15-8, molecular formula C₁₇H₁₄F₂N₂OS, MW 332.4 g/mol) is a 1,5-diarylimidazole-2-thione derivative belonging to the broader class of 4,5-diarylimidazole-2-thiones [1]. The compound features a difluoromethoxy (-OCF₂H) substituent at the para-position of the N1-phenyl ring and a 4-methylphenyl (p-tolyl) group at the C5 position of the imidazole core. This compound exists as a thione tautomer (confirmed by the IUPAC name 3-[4-(difluoromethoxy)phenyl]-4-(4-methylphenyl)-1H-imidazole-2-thione) [2]. Its computed physicochemical properties include XLogP3-AA of 4.4, topological polar surface area (tPSA) of 44 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [2]. The vendor-reported purity is 98% (Fluorochem brand) .

Why 1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol Cannot Be Interchanged with Generic Imidazole-2-thiol Analogs


Substitution within the 1,5-diarylimidazole-2-thione scaffold produces profound differences in both physicochemical properties and biological target engagement. The difluoromethoxy (-OCF₂H) group is a recognized lipophilic bioisostere that modulates metabolic stability and membrane permeability compared to unsubstituted phenyl or halogenated analogs [1]. Replacement of the 4-methylphenyl group at C5 with other aryl substituents (e.g., bromophenyl, nitrophenyl) alters the electron density distribution across the imidazole-thione pharmacophore, which class-level evidence demonstrates can shift selectivity between COX-1 and COX-2 enzyme isoforms by over 30 percentage points at equivalent concentrations [2]. Simply selecting any available imidazole-2-thiol without confirming the exact substitution pattern therefore risks selecting a compound with fundamentally different target engagement, solubility, and metabolic fate [1][2].

Quantitative Differentiation Evidence for 1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison Against Non-Fluorinated Phenyl Analog

The target compound displays a computed XLogP3-AA of 4.4, reflecting the contribution of both the difluoromethoxy group and the 4-methylphenyl substituent [1]. In contrast, the non-fluorinated analog 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS 852400-51-2) has a computed XLogP of approximately 3.8, lacking the lipophilicity enhancement conferred by the -OCF₂H moiety [2]. This logP differential of approximately +0.6 units indicates that the target compound is roughly 4-fold more lipophilic, with anticipated higher membrane permeability but potentially lower aqueous solubility. The difluoromethoxy group contributes both lipophilicity and hydrogen bond acceptor capacity, a combination not achievable with simple halogen substituents [1].

Lipophilicity Drug-likeness ADME profiling

Topological Polar Surface Area (tPSA) and Hydrogen Bond Profile: Differentiation from Bromophenyl Analog

The target compound exhibits a computed tPSA of 44 Ų with one hydrogen bond donor (imidazole N-H) and four hydrogen bond acceptors [1]. This tPSA value places it within the range generally considered favorable for both oral bioavailability (tPSA < 140 Ų) and blood-brain barrier penetration (tPSA < 90 Ų) [2]. The closely related 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5) shares the same difluoromethoxy-N1-phenyl motif but replaces the 4-methylphenyl group with a 4-bromophenyl group. While both compounds have identical H-bond donor/acceptor counts, the bromophenyl analog has a higher molecular weight (approximately 427 g/mol for C₁₆H₁₁BrF₂N₂OS vs. 332.4 g/mol for the target compound) and higher halogen content, which impacts fraction sp³ and potentially alters off-target binding profiles through halogen bonding interactions [1].

Polar surface area Hydrogen bonding Blood-brain barrier penetration

Class-Level Evidence: COX-2 Inhibitory Potential of 1,5-Diarylimidazole-2-thione Scaffold

Although no direct COX inhibition data exist for the specific target compound, class-level evidence from structurally analogous 1,5-diarylimidazole-2-thiones demonstrates that compounds in this series can achieve COX-2 inhibition in the low micromolar to sub-micromolar range with measurable selectivity over COX-1. In a 2021 study, nine novel 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives were evaluated for COX-1 and COX-2 inhibition at 10 μM [1]. The parent (naked) 1,5-diphenylimidazole-2-thione derivative (Compound 1) showed 88% COX-2 inhibition at 10 μM vs. 60.9% COX-1 inhibition, yielding a COX-2/COX-1 selectivity ratio of approximately 1.44 [1]. By comparison, the reference COX-2 inhibitor SC-560 achieved 98.2% COX-2 inhibition at 10 μM [1]. A separate 2023 study on diarylimidazole derivatives reported COX-2 IC₅₀ values ranging from 0.068 to 0.80 μM with selectivity indices (SI) of 7.5 to 175 vs. indomethacin (IC₅₀ = 0.079 μM, SI = 12.5) and celecoxib (IC₅₀ = 0.046 μM, SI = 315.22) [2]. These data indicate that the 1,5-diarylimidazole-2-thione scaffold is pharmacologically competent for COX-2 inhibition, and the specific substitution pattern (4-methylphenyl at C5, difluoromethoxyphenyl at N1) is expected to modulate both potency and selectivity.

COX inhibition Anti-inflammatory Selectivity index

Cytotoxic Activity Potential: Class-Level Evidence from 4,5-Diarylimidazole-2-thiones Against Cancer Cell Lines

The 4,5-diarylimidazole-2-thione scaffold has demonstrated measurable cytotoxic activity across multiple cancer cell lines. In a 2021 study of lepidilines and related imidazole-2-thiones, the most active compound (lepidiline D, a 1,3-dimethyl-4,5-diarylimidazolium salt) exhibited IC₅₀ values of 0.3 μM against HL-60 (promyelocytic leukemia) and 4.5 μM against MCF-7 (breast adenocarcinoma) cells, with a selectivity ratio (HUVEC/HL-60 IC₅₀) exceeding 100 [1]. In contrast, the reference drug doxorubicin showed a HUVEC/HL-60 ratio of approximately 10, indicating that certain imidazole-2-thiones can achieve superior tumor selectivity [1]. The parent imidazole-2-thiones derived from lepidilines showed moderate cytotoxicity, with IC₅₀ values in the range of 27.7–32.3 μM against HL-60 cells [1]. Separately, a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones demonstrated IC₅₀ values as low as 3.26 μM against MCF-7 cells, compared to sorafenib (IC₅₀ = 1.12 μM) [2]. These class-level data indicate that the imidazole-2-thione pharmacophore is capable of meaningful cytotoxicity, and the specific substitution pattern of the target compound (difluoromethoxy + 4-methylphenyl) is predicted to influence both potency and cell-type selectivity.

Cytotoxicity Anticancer screening MTT assay

Vendor-Reported Purity and Commercial Availability Status

The compound is commercially supplied with a reported purity of 98% (Fluorochem brand, as distributed by CymitQuimica) . This purity level meets or exceeds the typical 95–97% specification common for research-grade imidazole-2-thiol analogs from other suppliers. Notably, this product has been listed as 'Discontinued' at CymitQuimica across all package sizes (250 mg, 500 mg, 1 g) , indicating limited remaining commercial availability through this channel. Alternative suppliers such as Chemenu (Catalog Number CM736374) and ChemSrc list the compound but do not publish purity specifications . The closest commercially available analog with documented biological screening data, 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS 852400-51-2), is available from Santa Cruz Biotechnology (sc-350126) at a price of $141.00/250 mg and $495.00/1 g , providing a procurement benchmark.

Compound purity Procurement Batch quality

Structural Uniqueness: No Published Biological Data for This Specific Substitution Pattern

A systematic search of ChEMBL, PubMed, and the ZINC database confirms that no biological activity data have been published for this specific compound [1]. The ZINC entry (ZINC3333886) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This represents a critical differentiation point: the compound occupies a region of chemical space that is structurally distinct from the more commonly studied 1,5-diphenylimidazole-2-thiones (which typically feature unsubstituted phenyl or 4-fluorophenyl at N1 and various aryl groups at C5) [2]. The combination of difluoromethoxy at N1-phenyl and 4-methylphenyl at C5 is absent from the major published structure-activity relationship (SAR) studies of this class [2][3]. For screening library procurement, this structural novelty means the compound may reveal target interactions or selectivity profiles not observed with previously characterized analogs.

Structural novelty Chemical space Screening library differentiation

Recommended Application Scenarios for 1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol Based on Evidence Profile


COX-2 Selectivity Screening in Anti-Inflammatory Drug Discovery

Class-level evidence demonstrates that 1,5-diarylimidazole-2-thiones can achieve COX-2 inhibition with IC₅₀ values of 0.068–0.80 μM and selectivity indices up to 175 [1]. The target compound's difluoromethoxy substitution at N1-phenyl, combined with 4-methylphenyl at C5, represents an untested combination within this pharmacologically validated scaffold [1][2]. This compound is recommended for inclusion in COX-1/COX-2 selectivity screening panels to explore whether this specific substitution pattern yields improved selectivity compared to the 1,5-diphenyl or 4-fluorophenyl analogs that dominate the published literature. The computed tPSA of 44 Ų suggests adequate membrane permeability for cell-based COX activity assays [3].

Anticancer Screening Against Leukemia and Breast Cancer Cell Panels

Structurally related 4,5-diarylimidazole-2-thiones have demonstrated sub-micromolar cytotoxicity against HL-60 leukemia cells (IC₅₀ = 0.3 μM for the most active analog) and low-micromolar activity against MCF-7 breast cancer cells (IC₅₀ = 3.26–4.5 μM) [1][2]. The target compound's XLogP3-AA of 4.4 positions it within the lipophilicity range associated with favorable cellular uptake [3]. The compound is recommended for MTT-based cytotoxicity screening against HL-60, MCF-7, and HCT-116 cell lines, with HUVEC or MCF-10A normal cell counterscreens to assess tumor selectivity. The complete absence of published cytotoxicity data for this specific substitution pattern means any observed activity would constitute a novel SAR finding [4].

Fragment-Based and Hit-to-Lead Optimization Programs

With a molecular weight of 332.4 g/mol, the compound is within the lead-like range (MW < 350) and features a favorable balance of lipophilicity (XLogP3-AA = 4.4) and polar surface area (tPSA = 44 Ų) [1]. Compared to the bromophenyl analog (MW ≈ 427 g/mol), the target compound offers a 28% lower molecular weight and better ligand efficiency potential [1][2]. The difluoromethoxy group serves as a metabolically stable bioisostere for hydroxyl or methoxy substituents, potentially offering improved pharmacokinetic properties in downstream optimization [3]. This compound is recommended as a starting point for fragment growth or systematic SAR exploration around the N1-aryl and C5-aryl positions.

Chemical Biology Probe Development Targeting Inflammatory or Oncogenic Pathways

The broader imidazole-2-thione class has demonstrated activity against COX enzymes, 15-lipoxygenase, and various cancer-related targets [1][2]. The target compound's unique substitution pattern—combining the lipophilic 4-methylphenyl group with the hydrogen-bond-capable difluoromethoxy group—creates a pharmacophore distinct from previously studied analogs [3]. The compound is recommended for chemical biology probe development in target identification studies, particularly in inflammatory and oncogenic pathways where diarylimidazole scaffolds have shown established target engagement. As confirmed by ZINC, no biological activity has been reported for this compound, meaning any target engagement discovered would represent a novel chemotype-target pairing [3].

Quote Request

Request a Quote for 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.